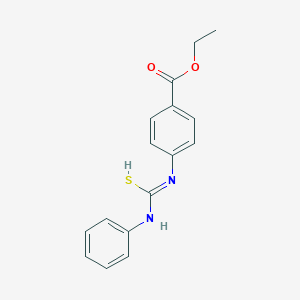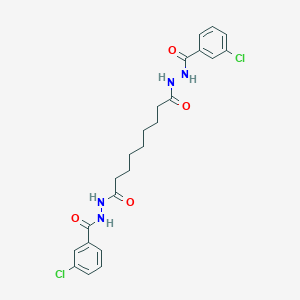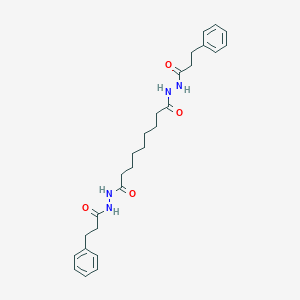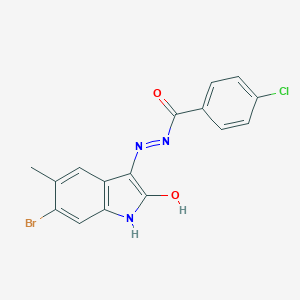![molecular formula C13H9FN2O4 B465233 3-{[(2-Fluoro-5-nitrophenyl)imino]methyl}-1,2-benzenediol](/img/structure/B465233.png)
3-{[(2-Fluoro-5-nitrophenyl)imino]methyl}-1,2-benzenediol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[(2-Fluoro-5-nitrophenyl)imino]methyl}-1,2-benzenediol is a complex organic compound with the molecular formula C13H9FN2O4. This compound is characterized by the presence of a fluorine atom, a nitro group, and an imino group attached to a benzene ring, which is further connected to a benzenediol structure. The compound’s unique structure makes it of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2-Fluoro-5-nitrophenyl)imino]methyl}-1,2-benzenediol typically involves a multi-step process. One common method includes the condensation reaction between 2-fluoro-5-nitroaniline and salicylaldehyde under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is then reduced to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
3-{[(2-Fluoro-5-nitrophenyl)imino]methyl}-1,2-benzenediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学研究应用
3-{[(2-Fluoro-5-nitrophenyl)imino]methyl}-1,2-benzenediol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.
作用机制
The mechanism of action of 3-{[(2-Fluoro-5-nitrophenyl)imino]methyl}-1,2-benzenediol involves its interaction with specific molecular targets and pathways. The compound’s imino group can form hydrogen bonds with biological macromolecules, while the nitro and fluorine groups can participate in various electronic interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects.
相似化合物的比较
Similar Compounds
2-Fluoro-5-nitroaniline: Shares the fluorine and nitro groups but lacks the benzenediol structure.
Salicylaldehyde: Contains the benzenediol structure but lacks the fluorine and nitro groups.
3-Methyl-1,2-benzenediol: Similar benzenediol structure but with a methyl group instead of the imino and nitro groups.
Uniqueness
3-{[(2-Fluoro-5-nitrophenyl)imino]methyl}-1,2-benzenediol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity
属性
分子式 |
C13H9FN2O4 |
|---|---|
分子量 |
276.22g/mol |
IUPAC 名称 |
3-[(2-fluoro-5-nitrophenyl)iminomethyl]benzene-1,2-diol |
InChI |
InChI=1S/C13H9FN2O4/c14-10-5-4-9(16(19)20)6-11(10)15-7-8-2-1-3-12(17)13(8)18/h1-7,17-18H |
InChI 键 |
QIARCELABVEZLM-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)O)O)C=NC2=C(C=CC(=C2)[N+](=O)[O-])F |
规范 SMILES |
C1=CC(=C(C(=C1)O)O)C=NC2=C(C=CC(=C2)[N+](=O)[O-])F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(Anilinocarbonothioyl)amino]benzamide](/img/structure/B465165.png)
![5-(Diethylamino)-2-[({2-fluoro-5-nitrophenyl}imino)methyl]phenol](/img/structure/B465196.png)
![4-Nitro-2-({[4-(1-pyrrolidinylsulfonyl)phenyl]imino}methyl)phenol](/img/structure/B465199.png)
![ethyl 2-(acetylcarbamothioylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B465210.png)
![1-[({2-Fluoro-5-nitrophenyl}imino)methyl]-2-naphthol](/img/structure/B465249.png)
![N'-[(9-ethyl-9H-carbazol-2-yl)methylene]-2,4-dihydroxybenzohydrazide](/img/structure/B465260.png)

![Methyl 2-({[(4-chlorophenyl)amino]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B465301.png)


![methyl 4-{[(2-methyl-1H-indol-3-yl)methylene]amino}benzoate](/img/structure/B465346.png)
![N-(4-{[2-(6-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]carbonyl}phenyl)acetamide](/img/structure/B465359.png)

